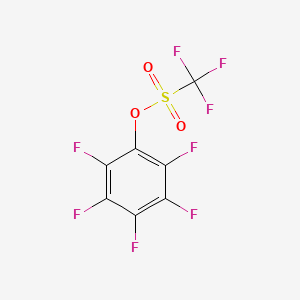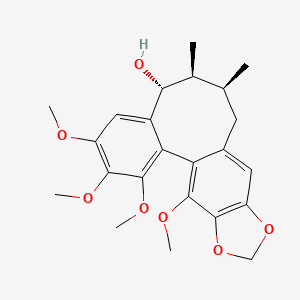
Pentafluorophenyl trifluoromethanesulfonate
Overview
Description
Pentafluorophenyl trifluoromethanesulfonate is a fluorinated organic compound with the molecular formula C7F8O3S. It is known for its unique chemical properties and is widely used in various fields of synthetic chemistry, biochemistry, and medicinal chemistry. This compound is often utilized as a reagent in the synthesis of diverse classes of compounds, including those with pharmaceutical and biomedical applications .
Mechanism of Action
Target of Action
Pentafluorophenyl trifluoromethanesulfonate is primarily used as a reagent in the synthesis of diverse classes of compounds, including those with pharmaceutical and biomedical applications . It serves as a catalyst, acid catalyst, and ion exchange agent .
Mode of Action
This compound interacts with its targets by serving as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides .
Biochemical Pathways
It is known to be involved in the synthesis of diverse classes of compounds, including those with pharmaceutical and biomedical applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from moisture to prevent decomposition . It is also important to note that it is a strong acidic compound and can react with bases to form corresponding salts .
Biochemical Analysis
Biochemical Properties
Pentafluorophenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in catalysis and reaction promotion. It has been found to serve as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing reaction efficiency and facilitating the synthesis of complex molecules .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, impacting overall cellular health and activity .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a Lewis acid catalyst, facilitating the transfer of trifluoromethyl and pentafluorophenyl moieties to various fluorinated inorganic and organic sulfur and carbon centers . This versatility allows it to participate in the synthesis of novel organic compounds and organometallic complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic activity and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, impacting its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, contributing to its overall impact on cellular processes .
Preparation Methods
Pentafluorophenyl trifluoromethanesulfonate can be synthesized through the reaction of pentafluorophenol with trifluoromethanesulfonic anhydride. The general procedure involves adding trifluoromethanesulfonic anhydride dropwise to a solution of pentafluorophenol and pyridine in dichloromethane at 0°C. The mixture is then warmed to room temperature and stirred for several hours. The reaction is quenched with hydrochloric acid, and the product is purified through flash column chromatography .
Chemical Reactions Analysis
Pentafluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including substitution and electrophilic reactions. Common reagents used in these reactions include pyridine and trifluoromethanesulfonic anhydride. The major products formed from these reactions are typically triflates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pentafluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organometallic complexes and as an additive in the synthesis of organic compounds. In medicinal chemistry, it is employed in the development of pharmaceutical compounds due to its unique reactivity and stability.
Comparison with Similar Compounds
Pentafluorophenyl trifluoromethanesulfonate is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include trifluoromethanesulfonic acid pentafluorophenyl ester and other triflates. These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its ability to facilitate complex organic reactions and its wide range of applications in various fields of research .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBRWDUQHDNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434670 | |
| Record name | pentafluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-85-3 | |
| Record name | pentafluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















